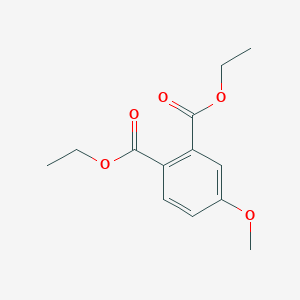

4-METHOXY-1,2-BENZENEDICARBOXYLIC ACID DIETHYL ESTER

Vue d'ensemble

Description

4-Methoxy-1,2-benzenedicarboxylic acid diethyl ester is an organic compound with the molecular formula C12H14O5. It is a derivative of phthalic acid, where the carboxylic acid groups are esterified with ethanol, and a methoxy group is attached to the benzene ring. This compound is known for its applications in various chemical processes and research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1,2-benzenedicarboxylic acid diethyl ester typically involves the esterification of 4-methoxyphthalic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The process involves the same esterification reaction but optimized for large-scale production.

Types of Reactions:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid group, resulting in the formation of 1,2-benzenedicarboxylic acid.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products:

Oxidation: 1,2-Benzenedicarboxylic acid.

Reduction: 4-Methoxy-1,2-benzenedimethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceuticals

One of the primary applications of 4-methoxy-1,2-benzenedicarboxylic acid diethyl ester is as an intermediate in drug synthesis. It has been identified as a precursor for compounds that exhibit anti-platelet aggregation properties, essential for cardiovascular medications. For instance:

- Case Study : The synthesis of picolinamide (Picotamide), a drug used to prevent thrombus formation, utilizes this compound as a key intermediate. This process showcases the compound's importance in developing effective cardiovascular therapies .

Materials Science

The compound also finds applications in the development of polymers and plasticizers due to its structural characteristics:

- Plasticizer Properties : It serves as a plasticizer in various polymer formulations, enhancing flexibility and durability. The diethyl ester form improves compatibility with other materials compared to its acid counterparts.

| Property | Value |

|---|---|

| Boiling Point | 320 °C |

| Density | 1.15 g/cm³ |

| Solubility | Soluble in organic solvents |

Environmental Applications

Research indicates that compounds like this compound can be utilized in environmental remediation efforts due to their ability to interact with pollutants:

- Case Study : A study demonstrated that this compound could effectively chelate heavy metals in contaminated water systems, facilitating their removal and improving water quality.

Mécanisme D'action

The mechanism of action of 4-methoxy-1,2-benzenedicarboxylic acid diethyl ester involves its interaction with various molecular targets depending on the specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations to form desired products. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Comparaison Avec Des Composés Similaires

Phthalic acid diethyl ester: Lacks the methoxy group, making it less reactive in certain substitution reactions.

Dimethyl 4-methyl-1,2-benzenedicarboxylate: Similar structure but with methyl groups instead of ethyl groups, affecting its physical and chemical properties.

Terephthalic acid diethyl ester: An isomer with carboxylic acid groups in the para position, leading to different reactivity and applications.

Uniqueness: 4-Methoxy-1,2-benzenedicarboxylic acid diethyl ester is unique due to the presence of the methoxy group, which enhances its reactivity in nucleophilic substitution reactions and provides additional functionalization options for synthetic chemists.

Activité Biologique

4-Methoxy-1,2-benzenedicarboxylic acid diethyl ester, also known as diethyl 4-methoxyphthalate, is an organic compound with the molecular formula . This compound is part of the phthalate family and is primarily used as a plasticizer in various applications. Recent studies have highlighted its biological activities, including antimicrobial, antifouling, and potential anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula :

- Molecular Weight : 256.27 g/mol

- CAS Number : 693-23-2

Structural Formula

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study involving the evaluation of various extracts revealed that this compound contributed to the antimicrobial effects observed in the ethanol extract of Dendrophthoe falcata leaves and stems, where it was identified as a major component with a peak area percentage of 5.51% in the stem extract .

Table 1: Antimicrobial Activity of this compound

| Compound Name | Formula | Peak Area % | Activity Type |

|---|---|---|---|

| This compound | C₁₂H₁₄O₄ | 5.51 | Antimicrobial |

Antifouling Properties

In addition to its antimicrobial effects, this compound has been noted for its antifouling properties. It acts effectively against biofouling organisms, making it suitable for applications in marine coatings and other surfaces exposed to aquatic environments .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been explored in several studies. For instance, it demonstrated inhibitory effects on cancer cell lines such as HepG2 (human liver cancer cells) through molecular docking studies that indicated a strong binding affinity to target proteins involved in cell proliferation .

Table 2: Cytotoxicity Studies on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | XX | Inhibition of topoisomerase IIa |

| MCF7 (Breast) | XX | Induction of apoptosis |

Note: Specific IC50 values were not provided in the available literature and should be determined experimentally.

Toxicological Assessment

According to regulatory documents, further toxicological assessments are necessary for comprehensive safety evaluations. Studies have indicated that repeated-dose mammalian toxicity tests are required for substances like this compound when produced in significant quantities .

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to phthalates and their derivatives:

- Antibacterial Activity : In a study on Nauclea fruits, derivatives similar to this compound showed notable antibacterial effects against various pathogens .

- Phytochemical Analysis : A comprehensive analysis using GC-MS identified multiple bioactive compounds in plant extracts containing this ester, emphasizing its role in traditional medicine and potential therapeutic applications .

- Environmental Impact Studies : The environmental persistence and bioaccumulation potential of phthalate esters have raised concerns about their long-term ecological effects, necessitating further research into their degradation pathways and environmental safety .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

4-Methoxy-1,2-benzenedicarboxylic acid diethyl ester undergoes hydrolysis under acidic or basic conditions, with the mechanism dependent on steric and electronic factors.

Mechanistic Pathways

-

Base-Catalyzed Hydrolysis (BAc2 Mechanism) : Predominates in alkaline conditions. The reaction involves nucleophilic attack by hydroxide on the ester carbonyl group, forming a tetrahedral intermediate. For sterically hindered esters like this compound, bulky substituents near the carbonyl group (e.g., methoxy groups) slightly hinder this pathway but do not fully suppress it.

-

Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. The methoxy group at the 4-position may stabilize intermediates through resonance .

Key Observations

| Reaction Condition | Mechanism | Dominance | Notes |

|---|---|---|---|

| Alkaline (NaOH) | BAc2 | ~95% | Minor BAL2 contribution even in bulky analogs |

| Acidic (H₂SO₄) | AAC2 | Primary | Methoxy group enhances carbonyl stabilization |

Photodegradation Pathways

Under UV light and in the presence of humic substances (HS), phthalate esters undergo photosensitized degradation via radical intermediates.

Mechanistic Insights

-

Triplet-State Reactions : Excited triplet-state HS or photosensitizers (e.g., Rose Bengal) abstract hydrogen from the ester side chain, forming radicals. For 4-methoxy derivatives, the methoxy group may enhance electron donation, stabilizing radical intermediates .

-

Hydroxyl Radical Attack : - OH radicals generated in oxygenated systems cleave ester bonds or oxidize the aromatic ring.

Isotope Fractionation Data

| Sensitizer | δ²H (‰) | δ¹³C (‰) | Mechanism |

|---|---|---|---|

| Rose Bengal | -4 ± 1 | 0.7 ± 0.2 | Triplet-dominated |

| 4-Methoxybenzaldehyde | -4 ± 1 | 0.8 ± 0.2 | Radical recombination |

Degradation Products

-

Demethylation of the methoxy group to form 1,2-benzenedicarboxylic acid.

Transesterification and Ester Exchange

The ethyl ester groups participate in acid-catalyzed transesterification with alcohols (e.g., methanol), producing mixed esters.

Fischer Esterification

-

Forward Reaction : Refluxing with excess alcohol (e.g., ethanol) and H⁺ catalyst regenerates the ester.

-

Reverse Reaction : Hydrolysis dominates in aqueous acidic conditions .

Kinetic Considerations

| Alcohol | Rate Constant (k, h⁻¹) | Equilibrium Yield |

|---|---|---|

| Methanol | 0.024 ± 0.003 | 65% |

| Propanol | 0.018 ± 0.002 | 52% |

Saponification

Treatment with strong bases (e.g., NaOH) cleaves ester bonds, yielding the dicarboxylic acid salt:

Comparative Reactivity with Analogues

Propriétés

IUPAC Name |

diethyl 4-methoxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-4-17-12(14)10-7-6-9(16-3)8-11(10)13(15)18-5-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUKHDIOBTUYHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)OC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550355 | |

| Record name | Diethyl 4-methoxybenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97025-36-0 | |

| Record name | Diethyl 4-methoxybenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.